1,1'-Biphenyl, 2-fluoro-4-propyl- 1,1'-Biphenyl, 2-fluoro-4-propyl-
Brand Name: Vulcanchem
CAS No.: 95379-43-4
VCID: VC4133781
InChI: InChI=1S/C15H15F/c1-2-6-12-9-10-14(15(16)11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3
SMILES: CCCC1=CC(=C(C=C1)C2=CC=CC=C2)F
Molecular Formula: C15H15F
Molecular Weight: 214.28 g/mol

1,1'-Biphenyl, 2-fluoro-4-propyl-

CAS No.: 95379-43-4

Cat. No.: VC4133781

Molecular Formula: C15H15F

Molecular Weight: 214.28 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Biphenyl, 2-fluoro-4-propyl- - 95379-43-4

Specification

CAS No. 95379-43-4
Molecular Formula C15H15F
Molecular Weight 214.28 g/mol
IUPAC Name 2-fluoro-1-phenyl-4-propylbenzene
Standard InChI InChI=1S/C15H15F/c1-2-6-12-9-10-14(15(16)11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3
Standard InChI Key WZEONZUXPIIMIA-UHFFFAOYSA-N
SMILES CCCC1=CC(=C(C=C1)C2=CC=CC=C2)F
Canonical SMILES CCCC1=CC(=C(C=C1)C2=CC=CC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl core with substituents on one phenyl ring:

  • Fluorine at the 2-position (ortho to the interphenyl bond).

  • Propyl group (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3) at the 4-position (para to the interphenyl bond).

This arrangement creates a sterically hindered environment, influencing reactivity and intermolecular interactions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC15H15F\text{C}_{15}\text{H}_{15}\text{F}
Molecular Weight214.28 g/mol
IUPAC Name2-fluoro-1-phenyl-4-propylbenzene
SMILESCCCc1ccc(c(c1)F)c2ccccc2
Boiling PointNot reported
Melting PointNot reported
SolubilityLow in polar solvents

The electron-withdrawing fluorine and electron-donating propyl group create a polarized electronic structure, enhancing stability in radical and electrophilic substitution reactions .

Synthesis Methods

Suzuki-Miyaura Cross-Coupling

A predominant route involves coupling 4-bromo-2-fluorobenzene with 4-propylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh3_3)4_4) and a base (e.g., K2_2CO3_3) in tetrahydrofuran (THF) at 80°C .

BrC6H3F-2+B(OH)2C6H4C3H7Pd(0)C15H15F+Byproducts\text{BrC}_6\text{H}_3\text{F-2} + \text{B(OH)}_2\text{C}_6\text{H}_4\text{C}_3\text{H}_7 \xrightarrow{\text{Pd(0)}} \text{C}_{15}\text{H}_{15}\text{F} + \text{Byproducts}

Yield: 64–76% after purification .

Ullmann Coupling

An alternative method employs copper-catalyzed coupling of 2-fluoro-4-iodobenzene with 4-propylbenzene under thermal conditions (150°C, DMF) . Though less efficient than Suzuki coupling, this method avoids boronic acid handling .

Chemical Reactivity

Electrophilic Substitution

The fluorine atom directs electrophiles to the meta position, while the propyl group activates the ring for alkylation or sulfonation . For example, nitration with HNO3_3/H2_2SO4_4 yields 2-fluoro-4-propyl-3-nitro-1,1'-biphenyl .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura reactions as a boronic acid precursor after lithiation and borylation . It also undergoes Heck reactions with alkenes to form styrene derivatives .

Applications in Research and Industry

Pharmaceutical Intermediates

The biphenyl scaffold is prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs). Fluorination enhances metabolic stability, making this compound a candidate for flurbiprofen analogs .

Liquid Crystals

The propyl group promotes mesophase stability in liquid crystals. Derivatives of this compound exhibit nematic phases at room temperature, suitable for display technologies .

Organic Electronics

Fluorinated biphenyls improve electron mobility in OLEDs. The compound’s low HOMO-LUMO gap (4.1eV\sim 4.1 \, \text{eV}) facilitates charge transport .

Research Advancements

Catalytic Asymmetric Synthesis

Recent studies utilize chiral palladium complexes to synthesize enantiomerically pure derivatives, enabling access to atropisomers with applications in asymmetric catalysis .

Computational Studies

Density functional theory (DFT) analyses reveal that the fluorine-propyl synergy reduces steric strain by 12% compared to non-fluorinated analogs, explaining enhanced thermal stability .

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